![molecular formula C19H15FO4S B2589088 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate CAS No. 477857-16-2](/img/structure/B2589088.png)

2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

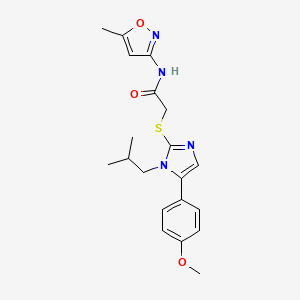

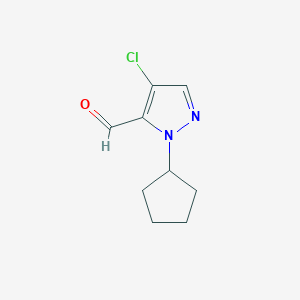

“2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate” is a complex organic compound. It is a derivative of biphenyl, which is a type of hydrocarbon with two connected phenyl rings . The compound also contains a fluoro group, a methoxy group, and a benzenesulfonate group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the biphenyl core, with the two phenyl rings connected by a single bond . One of these rings would have a fluorine atom attached, while the other ring would be connected to the methoxybenzenesulfonate group .Scientific Research Applications

Chemical Synthesis and Material Science

2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate is a compound with potential applications in chemical synthesis and material science. For example, it has been used in the synthesis of fluorinated poly(arylene ether)s with pendant sulfonic acid groups for proton exchange membranes. These materials have shown promising properties for use in fuel cell technologies, including high proton conductivity and enhanced oxidative stability compared to non-fluorinated analogs. The facile synthesis of these fluorinated ethers highlights the compound's role in developing advanced materials for energy applications (Jiaqi Xu et al., 2017).

Pharmaceutical Research

In pharmaceutical research, 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate derivatives have been explored for their potential as anticancer agents. A study on aminothiazole-paeonol derivatives synthesized using this compound showed high anticancer potential against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). Among these, specific derivatives exhibited potent inhibitory activity, demonstrating the compound's relevance in the development of new anticancer therapies (Chia-Ying Tsai et al., 2016).

Antimicrobial Applications

Furthermore, 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate-related molecules have been synthesized for evaluating their antimicrobial activities. Research into eperezolid-like molecules, including derivatives of this compound, has shown high activity against Mycobacterium smegmatis, indicating potential applications in treating bacterial infections (Meltem Yolal et al., 2012).

Advanced Materials Development

The compound's derivatives have also been investigated for their role in the development of advanced materials, such as liquid crystals with photoresponsive behavior. Computational analysis of fluorinated liquid crystals derived from 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate has provided insights into their molecular ordering, offering possibilities for applications in display technologies and optical devices (D. Ojha & V. Pisipati, 2003).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3-fluoro-4-phenylphenyl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO4S/c1-23-15-7-10-17(11-8-15)25(21,22)24-16-9-12-18(19(20)13-16)14-5-3-2-4-6-14/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITBUIIBHQPTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride](/img/structure/B2589008.png)

![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)

![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)

![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)

![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)

![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)